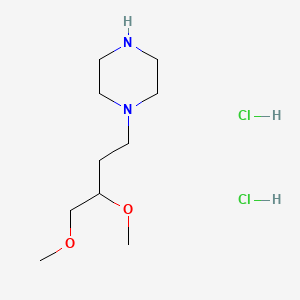
2-(3-Fluoropyridin-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.12 g/mol . This compound is part of a broader class of fluoropyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by fluorination . Another approach is the Umemoto reaction, which uses a fluorinating reagent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluoropyridines, including 2-(3-Fluoropyridin-2-yl)acetaldehyde, often relies on scalable and efficient synthetic routes. These methods may involve the use of high-pressure reactors and specialized fluorinating agents to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(3-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(3-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetaldehyde is primarily related to its ability to interact with biological molecules through its fluorine atom and aldehyde group. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
4-Fluoropyridine: Another isomer with distinct reactivity due to the position of the fluorine atom.
Uniqueness
2-(3-Fluoropyridin-2-yl)acetaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C7H6FNO |
|---|---|
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
2-(3-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LBQKYMISHNQAST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


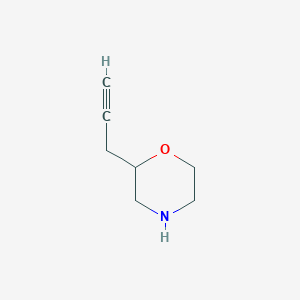
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)

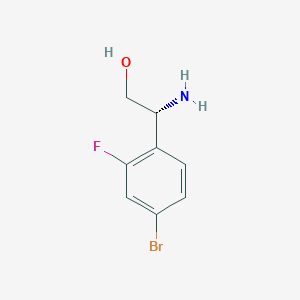
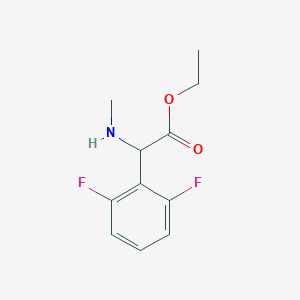

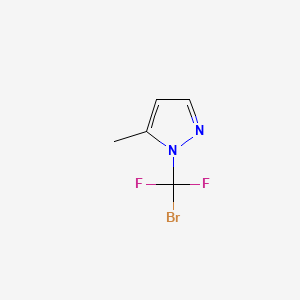
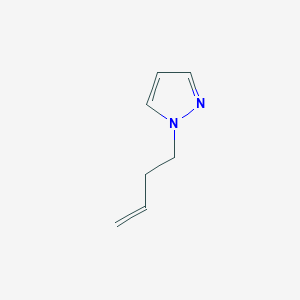
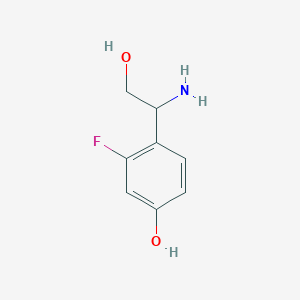
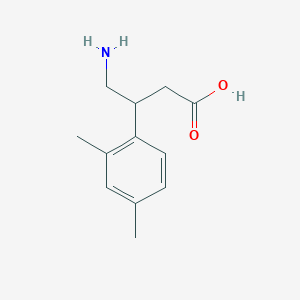
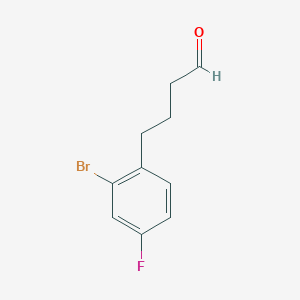

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
